molecular formula C17H12ClNO3S2 B2973003 Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 477538-22-0

Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2973003
CAS No.: 477538-22-0
M. Wt: 377.86
InChI Key: CUNKYACNSIVEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a phenyl group and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate has been studied for its potential biological activity. It may serve as a probe for studying enzyme interactions or as a precursor for bioactive compounds.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features could be exploited to create drugs with specific therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

  • Methyl 3-(5-fluorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

  • Methyl 3-(5-iodothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Uniqueness: Methyl 3-(5-chlorothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate stands out due to its specific halogen substitution (chlorine) on the thiophene ring, which can influence its reactivity and biological activity compared to its bromo, fluoro, and iodo counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 3-[(5-chlorothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S2/c1-22-17(21)15-11(19-16(20)12-7-8-14(18)23-12)9-13(24-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNKYACNSIVEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.